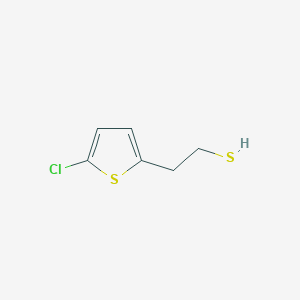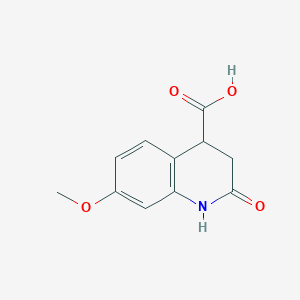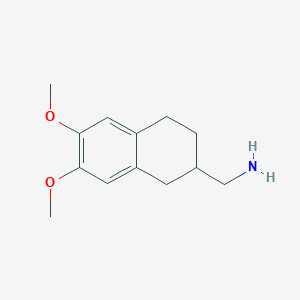
methyl 2-(2-methylpropoxy)benzoate
Vue d'ensemble
Description
methyl 2-(2-methylpropoxy)benzoate is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(2-methylpropyl)oxy group, and the carboxyl group is esterified with a methyl group. This compound is known for its pleasant aroma and is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(2-methylpropyl)oxy-, methyl ester can be achieved through several methods. One common method involves the esterification of benzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Another method involves the reaction of benzoic acid with 2-(2-methylpropyl)oxy alcohol in the presence of a dehydrating agent, such as thionyl chloride or phosphorus trichloride. This reaction also requires reflux conditions and an inert atmosphere to prevent oxidation of the reactants.
Industrial Production Methods
In industrial settings, the production of benzoic acid, 2-(2-methylpropyl)oxy-, methyl ester is often carried out using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and ensures a higher yield of the desired product. The use of catalysts, such as zeolites or metal oxides, can also enhance the efficiency of the reaction and reduce the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-(2-methylpropoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form benzoic acid and other oxidation products.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups, such as amines or halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed under anhydrous conditions to prevent hydrolysis of the ester.
Substitution: Nucleophiles such as ammonia, amines, or halides can be used in substitution reactions. These reactions often require the presence of a catalyst, such as a Lewis acid, to facilitate the reaction.
Major Products Formed
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: The corresponding alcohol, 2-(2-methylpropyl)oxybenzoic acid.
Substitution: Various substituted benzoic acid derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
methyl 2-(2-methylpropoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies of enzyme-catalyzed reactions and as a model substrate for investigating ester hydrolysis.
Industry: The ester is used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-(2-methylpropyl)oxy-, methyl ester involves its hydrolysis to release benzoic acid and 2-(2-methylpropyl)oxy alcohol. The benzoic acid can then undergo further metabolism to form hippuric acid, which is excreted in the urine. The ester can also interact with various enzymes, such as esterases, which catalyze its hydrolysis and facilitate its metabolism.
Comparaison Avec Des Composés Similaires
methyl 2-(2-methylpropoxy)benzoate can be compared with other similar compounds, such as:
Benzoic acid, methyl ester: This compound lacks the 2-(2-methylpropyl)oxy group and has different physical and chemical properties.
Benzoic acid, 2-methylpropyl ester: This compound has a similar structure but differs in the position of the substituent groups.
Benzoic acid, 2-(1-methylpropyl)oxy-, methyl ester: This compound has a similar structure but differs in the position of the methyl group on the propyl chain.
The uniqueness of benzoic acid, 2-(2-methylpropyl)oxy-, methyl ester lies in its specific substituent groups, which confer distinct physical and chemical properties, making it suitable for specific applications in various fields.
Propriétés
IUPAC Name |
methyl 2-(2-methylpropoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)8-15-11-7-5-4-6-10(11)12(13)14-3/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVSESCRWNBVDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B7907456.png)




![1-[4-(Diethylamino)phenyl]-2-propanol](/img/structure/B7907499.png)





![1-[(E)-2-nitroprop-1-enyl]-4-propan-2-ylbenzene](/img/structure/B7907536.png)

